molecular formula C9H7ClN2O2 B8457566 2-Chloro-3-(2-furylmethoxy)pyrazine

2-Chloro-3-(2-furylmethoxy)pyrazine

Cat. No. B8457566
M. Wt: 210.62 g/mol
InChI Key: DXVKEZHWTCJCPP-UHFFFAOYSA-N
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Patent
US07534794B2

Procedure details

The title compound was prepared according to the procedure described in Example 1, Step 1, starting from 2-furanmethanol (4.18 g, 42.7 mmol), 2,3-dichloropyrazine (2.05 g, 13.8 mmol) and KO-t-BuO (1.82 g, 16.2 mmol). The product, which was obtained as a yellowish oil in 68% yield, was used directly in the next step.
Quantity
4.18 g
Type
reactant
Reaction Step One
Quantity
2.05 g
Type
reactant
Reaction Step Two
Yield
68%

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][OH:7].[Cl:8][C:9]1[C:14](Cl)=[N:13][CH:12]=[CH:11][N:10]=1>>[Cl:8][C:9]1[C:14]([O:7][CH2:6][C:2]2[O:1][CH:5]=[CH:4][CH:3]=2)=[N:13][CH:12]=[CH:11][N:10]=1

Inputs

Step One
Name
Quantity
4.18 g
Type
reactant
Smiles
O1C(=CC=C1)CO
Step Two
Name
Quantity
2.05 g
Type
reactant
Smiles
ClC1=NC=CN=C1Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product, which was obtained as a yellowish oil in 68% yield

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CN=C1OCC=1OC=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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